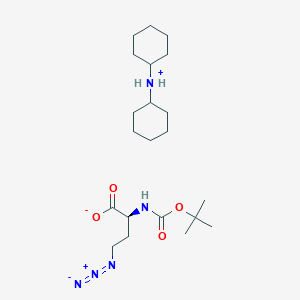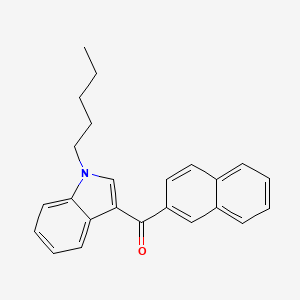
JWH-018 2'-Naphthyl-Isomer
Übersicht
Beschreibung
JWH 018 2’-Naphthyl-Isomer ist ein synthetisches Cannabinoid, das strukturell dem bekannten synthetischen Cannabinoid JWH 018 ähnelt. Der Hauptunterschied zwischen den beiden Verbindungen liegt in der Position der Naphthylgruppe, die im Isomer an der 2’-Position gebunden ist. Diese Verbindung ist bekannt für ihre potente Aktivierung des zentralen Cannabinoidrezeptors 1 und des peripheren Cannabinoidrezeptors 2 .
Wissenschaftliche Forschungsanwendungen
JWH 018 2’-Naphthyl-Isomer hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Referenzstandard in der analytischen Chemie zur Identifizierung und Quantifizierung von synthetischen Cannabinoiden in forensischen und toxikologischen Studien verwendet
Biologie: Die Verbindung wird auf ihre Wechselwirkungen mit Cannabinoidrezeptoren untersucht, um Einblicke in das Endocannabinoidsystem und seine Rolle in verschiedenen physiologischen Prozessen zu gewinnen
Medizin: Forschungen zu dieser Verbindung tragen zum Verständnis der pharmakologischen Wirkungen synthetischer Cannabinoide bei, was die Entwicklung von Therapeutika zur gezielten Ansteuerung von Cannabinoidrezeptoren informieren kann
Industrie: Es wird bei der Entwicklung von synthetischen Cannabinoidprodukten und bei der Qualitätskontrolle von Kräutermischungen mit synthetischen Cannabinoiden verwendet
Wirkmechanismus
JWH 018 2’-Naphthyl-Isomer entfaltet seine Wirkungen durch Bindung an und Aktivierung des zentralen Cannabinoidrezeptors 1 und des peripheren Cannabinoidrezeptors 2. Diese Rezeptoren sind Teil des Endocannabinoidsystems, das eine wichtige Rolle bei der Regulierung verschiedener physiologischer Prozesse spielt, darunter Schmerzempfinden, Stimmung, Appetit und Gedächtnis . Die Aktivierung dieser Rezeptoren durch die Verbindung führt zur Modulation der Neurotransmitterfreisetzung, was zu ihren charakteristischen Wirkungen führt.
Wirkmechanismus
Target of Action
The primary targets of the JWH 018 2’-naphthyl isomer are the central cannabinoid receptor 1 (CB1) and the peripheral cannabinoid receptor 2 (CB2) . These receptors play a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, mood, and memory .
Mode of Action
The JWH 018 2’-naphthyl isomer is a synthetic cannabinoid that potently activates the CB1 and CB2 receptors . It mimics the body’s naturally-produced endocannabinoid hormones such as 2-AG and anandamide (AEA), which can exacerbate or inhibit nerve signaling . The interaction of the compound with its targets leads to changes in the signaling pathways, resulting in the observed effects .
Biochemical Pathways
The activation of the CB1 and CB2 receptors by the JWH 018 2’-naphthyl isomer affects various biochemical pathways. These include the modulation of neurotransmitter release in the central and peripheral nervous systems . The downstream effects of these changes in the pathways can lead to alterations in mood, pain perception, and other physiological processes .
Pharmacokinetics
Like other synthetic cannabinoids, it is likely to have complex pharmacokinetics that can influence its bioavailability and effects .
Result of Action
The molecular and cellular effects of the JWH 018 2’-naphthyl isomer’s action are largely dependent on its interaction with the CB1 and CB2 receptors. Activation of these receptors can lead to a variety of effects, including analgesia, euphoria, and alterations in memory and cognition . The specific effects of this compound may vary depending on its concentration, the specific environment, and individual physiological differences .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the JWH 018 2’-naphthyl isomer. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with the CB1 and CB2 receptors . Additionally, individual factors such as genetics, age, and health status can also influence the compound’s effects .
Biochemische Analyse
Biochemical Properties
JWH 018 2’-naphthyl isomer potently activates the central CB1 and peripheral CB2 receptors . The nature of these interactions involves the compound binding to these receptors, triggering a biochemical response.
Cellular Effects
The activation of CB1 and CB2 receptors by JWH 018 2’-naphthyl isomer can have various effects on cells. It can influence cell function, including impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, JWH 018 2’-naphthyl isomer exerts its effects through binding interactions with the CB1 and CB2 receptors . This binding can lead to changes in gene expression and potentially influence enzyme activity.
Vorbereitungsmethoden
Die Synthese von JWH 018 2’-Naphthyl-Isomer erfolgt in mehreren Schritten. Das Ausgangsmaterial ist typischerweise Indol, das einer Friedel-Crafts-Acylierung mit 2-Naphthoylchlorid unterzogen wird, um 2-Naphthoylindol zu bilden. Dieser Zwischenstoff wird dann mit 1-Brompentan alkyliert, um das Endprodukt, 2-Naphthalenyl (1-Pentyl-1H-indol-3-yl)-methanon, zu erhalten .
Industrielle Produktionsmethoden für diese Verbindung sind nicht gut dokumentiert, aber sie beinhalten wahrscheinlich ähnliche Syntheserouten mit Optimierung für die großtechnische Produktion. Reaktionsbedingungen umfassen typischerweise die Verwendung von wasserfreien Lösungsmitteln und inerten Atmosphären, um unerwünschte Nebenreaktionen zu verhindern.
Analyse Chemischer Reaktionen
JWH 018 2’-Naphthyl-Isomer unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid durchgeführt werden, was zur Bildung oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung reduzierter Analoga führt.
Substitution: Nucleophile Substitutionsreaktionen können am Indolstickstoff oder am Naphthylring stattfinden, was zur Bildung substituierter Derivate führt
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel wie Dichlormethan, Toluol und Ethanol sowie Katalysatoren wie Palladium auf Kohle für Hydrierungsreaktionen. Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene oxidierte, reduzierte und substituierte Analoga der ursprünglichen Verbindung.
Vergleich Mit ähnlichen Verbindungen
JWH 018 2’-Naphthyl-Isomer ähnelt anderen synthetischen Cannabinoiden, wie zum Beispiel:
JWH 018: Der Hauptunterschied ist die Position der Naphthylgruppe, die im Isomer an der 2’-Position gebunden ist.
JWH 073: Diese Verbindung hat eine Butylkette anstelle einer Pentylkette, was zu unterschiedlichen Bindungsaffinitäten und pharmakologischen Wirkungen führt.
JWH 250: Diese Verbindung hat eine 2-Methoxyphenylgruppe anstelle einer Naphthylgruppe, was zu Variationen in der Rezeptorbindung und -aktivität führt
Die Einzigartigkeit von JWH 018 2’-Naphthyl-Isomer liegt in seiner spezifischen strukturellen Modifikation, die zu unterschiedlichen pharmakologischen Eigenschaften und Rezeptorinteraktionen im Vergleich zu seinen Analoga führen kann.
Eigenschaften
IUPAC Name |
naphthalen-2-yl-(1-pentylindol-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO/c1-2-3-8-15-25-17-22(21-11-6-7-12-23(21)25)24(26)20-14-13-18-9-4-5-10-19(18)16-20/h4-7,9-14,16-17H,2-3,8,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOKDVBETBFRSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC4=CC=CC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701016338 | |
| Record name | JWH 018 2'-Naphthyl Isomer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701016338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1131605-25-8 | |
| Record name | 3-(2-Naphthoyl)-1-pentylindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1131605258 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JWH 018 2'-Naphthyl Isomer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701016338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-NAPHTHOYL)-1-PENTYLINDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27GXZ0TU19 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[3-(naphthalene-1-carbonyl)indol-1-yl]pentanoic acid](/img/structure/B593999.png)




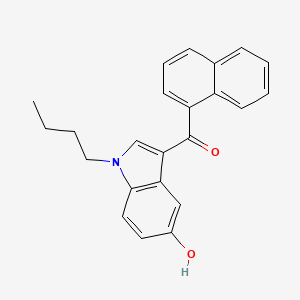
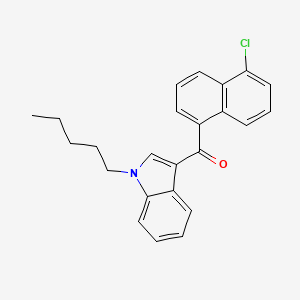
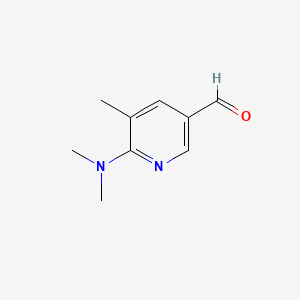
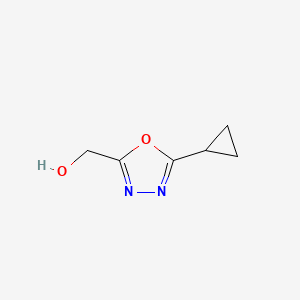

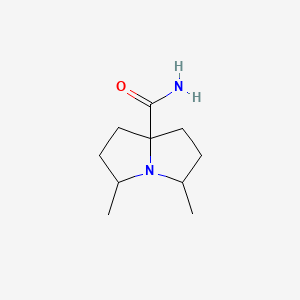
![4-(methylthio)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B594019.png)
